molecular formula C23H22N4O3 B2820066 N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898454-82-5

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2820066
CAS No.: 898454-82-5
M. Wt: 402.454
InChI Key: PXKDILGLTFQMJG-UHFFFAOYSA-N
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Description

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features an indole moiety and a pyrroloquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps. One common approach is the coupling of an indole derivative with a pyrroloquinoline precursor under specific reaction conditions. For instance, the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent can facilitate the formation of the oxalamide bond . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole oxides, while reduction can lead to the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, potentially modulating their activity. The compound may also interfere with cellular processes such as cell division and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is unique due to its combination of the indole and pyrroloquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. The indole moiety is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

This compound features an indole group linked to a unique azatricyclo structure, which may influence its biological activity through various mechanisms.

Property Value
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 318.36 g/mol
CAS Number Not available
Solubility Soluble in DMSO
pKa Predicted pKa ~ 10.04

Anticancer Properties

Recent studies have highlighted the potential of compounds with similar structures in inhibiting cancer cell proliferation. For instance, a compound related to the indole structure has shown significant activity against colon cancer by modulating the STAT1 pathway, leading to apoptosis in cancer cells and reshaping the tumor microenvironment to promote immune response .

In experimental models, compounds with indole derivatives have been observed to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit tumor growth in xenograft models.
  • Alter the tumor microenvironment by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes.

The proposed mechanisms of action for this class of compounds often involve:

  • Inhibition of signaling pathways: Compounds may inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways.
  • Modulation of immune response: Enhancing the body's immune response against tumors.

Case Studies

Several case studies have explored the biological effects of indole-based compounds:

  • Colon Cancer Study:
    • A study demonstrated that an indole derivative significantly inhibited colon cancer growth in mice models by activating apoptotic pathways and modifying the immune landscape within tumors .
  • Breast Cancer Research:
    • Another investigation revealed that similar compounds could inhibit breast cancer cell lines by disrupting estrogen receptor signaling pathways, leading to reduced cell viability and increased apoptosis rates.

Research Findings

Research indicates that compounds like this compound possess significant biological activities that warrant further investigation.

Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of tumor growth
Apoptosis inductionIncreased cell death
Immune modulationEnhanced lymphocyte infiltration

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-20-12-16-11-17(10-14-4-3-9-27(20)21(14)16)26-23(30)22(29)24-8-7-15-13-25-19-6-2-1-5-18(15)19/h1-2,5-6,10-11,13,25H,3-4,7-9,12H2,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDILGLTFQMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CNC5=CC=CC=C54)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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